2-[1-(Hydroxyimino)ethyl]benzofuran
Description
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Structure
3D Structure
Properties
IUPAC Name |
(NZ)-N-[1-(1-benzofuran-2-yl)ethylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-7(11-12)10-6-8-4-2-3-5-9(8)13-10/h2-6,12H,1H3/b11-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODADWVAESHXVQX-XFFZJAGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC2=CC=CC=C2O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/O)/C1=CC2=CC=CC=C2O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
History and Synthesis of 2-Acetylbenzofuran Oxime: A Technical Guide
Executive Summary
2-Acetylbenzofuran oxime (1-(benzofuran-2-yl)ethanone oxime) is a critical pharmacophore and synthetic intermediate in medicinal chemistry. Characterized by its rigid bicyclic benzofuran scaffold fused with a reactive oxime moiety, it serves as a precursor for complex heterocycles and exhibits intrinsic biological activity, particularly as an antifungal and anticancer agent. This guide synthesizes the historical evolution, chemical properties, and optimized synthetic protocols of this compound for researchers in drug discovery.
History and Discovery[1]
The discovery of 2-acetylbenzofuran oxime is not attributed to a single "eureka" moment but rather an evolution of benzofuran chemistry intersecting with the systematic exploration of oximes in the late 20th century.
Early Foundations (1880s–1970s)
While the benzofuran ring system was first synthesized in the late 19th century and the oxime functional group was discovered by Victor Meyer and Alois Janny in 1882, the specific combination of these two motifs—2-acetylbenzofuran oxime—remained a laboratory curiosity for decades. Early work focused primarily on the synthesis of the ketone precursor, 2-acetylbenzofuran, via the Stoermer synthesis (1900) or Friedel-Crafts acylation.
Pharmacological Awakening (1980s)
The compound gained traction in the 1980s as researchers sought new scaffolds to combat resistant microbial strains.
-
1985: Hishmat et al. (Arzneimittelforschung) published one of the earliest comprehensive studies on the antimicrobial activity of benzofuran derivatives, including oxime intermediates. This work established the benzofuran-oxime motif as a viable candidate for pharmaceutical screening.
Modern Optimization & Structural Confirmation (2000s–Present)
-
2002: A pivotal study by Demirayak et al. (Il Farmaco) systematically synthesized a library of 2-acetylbenzofuran oximes and their ethers, identifying them as potent antifungal agents against Candida albicans. This paper is widely cited as the modern benchmark for the compound's biological profile.
-
2014: The definitive structural characterization was achieved by Arunakumar et al. , who solved the single-crystal X-ray structure (Acta Crystallographica Section E). They confirmed the syn (Z) conformation of the oxime group relative to the benzofuran oxygen in the solid state, a critical parameter for docking studies in drug design.
Chemical Properties & Structural Data[2][3][4][5][6][7][8][9][10][11]
The physical properties of the oxime differ significantly from its ketone precursor. Researchers must note the high melting point, indicative of strong intermolecular hydrogen bonding (O-H···N) in the crystal lattice.[1][2][3][4]
| Property | Data | Notes |
| IUPAC Name | (1Z)-1-(1-benzofuran-2-yl)ethanone oxime | Often referred to as 2-acetylbenzofuran oxime |
| CAS Number | 1646-26-0 (Ketone precursor) | Oxime specific CAS: 57125-86-5 (Check vendor) |
| Molecular Formula | C₁₀H₉NO₂ | |
| Molecular Weight | 175.18 g/mol | |
| Appearance | White to off-white crystals | Recrystallized from Ethanol/Water |
| Melting Point | 200–205 °C | Significantly higher than the ketone (70–72 °C) |
| Solubility | Soluble in DMSO, DMF, Ethanol | Insoluble in cold water |
| Crystal System | Monoclinic, P2₁/c | Z = 4, planar molecular geometry |
Synthetic Protocols
Two protocols are provided: the Classic Solution-Phase method (standard for bulk synthesis) and the Green Mechanochemical method (rapid screening).
Precursor Synthesis (The Ketone)
-
Reagents: Salicylaldehyde, Chloroacetone, K₂CO₃.
-
Method: Rap-Stoermer Condensation . Salicylaldehyde is reacted with chloroacetone in refluxing acetone/K₂CO₃ to yield 2-acetylbenzofuran.
Protocol A: Classic Solution-Phase Synthesis (Reflux)
Objective: High-purity synthesis of 2-acetylbenzofuran oxime.
Reagents:
-
2-Acetylbenzofuran (1.0 eq)
-
Hydroxylamine Hydrochloride (NH₂OH·HCl) (1.5 eq)
-
Sodium Acetate (NaOAc) or Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Solvent: Ethanol/Water (3:1 v/v)[5]
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 10 mmol of 2-acetylbenzofuran in 30 mL of Ethanol.
-
Addition: Add a solution of 15 mmol NH₂OH·HCl and 15 mmol Base (NaOAc or K₂CO₃) dissolved in 10 mL of water.
-
Reflux: Heat the mixture to reflux (approx. 78–80 °C) with magnetic stirring for 3–4 hours . Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 100 mL of ice-cold water.
-
The oxime will precipitate as a white solid.
-
-
Purification: Filter the solid, wash copiously with cold water to remove salts, and dry. Recrystallize from Ethanol/Water to obtain analytical grade crystals (Yield: 85–95%).
Protocol B: Mechanochemical Synthesis (Grinding)
Objective: Solvent-free, rapid synthesis for green chemistry applications.
Procedure:
-
Combine: In a clean mortar, place 1 mmol of 2-acetylbenzofuran, 1.2 mmol of NH₂OH·HCl, and 1.2 mmol of solid NaOH or K₂CO₃.[5]
-
Grind: Grind the mixture vigorously with a pestle for 10–20 minutes . The mixture will become a paste as water is released (condensation byproduct).
-
Isolation: Wash the paste with water on a filter funnel and dry the residue.
-
Yield: Typically >90%, comparable to solution phase but significantly faster.
Mechanistic Insight
The formation of the oxime follows a standard nucleophilic addition-elimination pathway. The pH control (using acetate/carbonate) is critical to buffer the HCl released from hydroxylamine hydrochloride, ensuring the nitrogen remains nucleophilic (:NH₂OH) rather than protonated (+NH₃OH).
Figure 1: Reaction pathway for the oximation of 2-acetylbenzofuran.
Applications in Drug Development
The 2-acetylbenzofuran oxime scaffold is not merely an end-product but a versatile "warhead" and intermediate.
Antimicrobial & Antifungal Activity[1][11][13][14]
-
Mechanism: The oxime moiety can chelate metal ions essential for microbial enzymes or interact with fungal membrane ergosterol biosynthesis.
-
Key Finding: Derivatives have shown MIC values comparable to Fluconazole against Candida albicans (Demirayak et al., 2002).
Anticancer Potential[1][14][15][16]
-
Target: HeLa (Cervical cancer) and MCF-7 (Breast cancer) cell lines.
-
Activity: Recent screens (2022) indicate that O-alkylated derivatives of this oxime induce apoptosis, likely through tubulin polymerization inhibition.
Synthetic Utility
The oxime group serves as a gateway to other functionalities:
-
Beckmann Rearrangement: Converts the oxime to N-substituted amides .
-
Reduction: Yields primary amines (1-(benzofuran-2-yl)ethanamine), which are precursors to biologically active Schiff bases.
-
Cyclization: Reaction with acetylenic esters or isothiocyanates yields fused heterocycles like isoxazoles or thiazoles .
References
-
Hishmat, O. H., et al. (1985). "Synthesis and antimicrobial activity of some benzofuran derivatives." Arzneimittelforschung, 35(5), 784–786.
-
Demirayak, S., et al. (2002).[5][6][7] "Synthesis and antifungal activities of some aryl(benzofuran-2-yl)ketoximes and their ethers and esters." Il Farmaco, 57(7), 609–612.[4]
-
Arunakumar, D. B., et al. (2014).[5][6] "(1Z)-1-(1-Benzofuran-2-yl)ethanone oxime."[8] Acta Crystallographica Section E: Structure Reports Online, 70(1), o40.
-
Kosmalski, T., et al. (2015). "New heterocyclic oxime ethers of 1-(benzofuran-2-yl)ethan-1-one and their antimicrobial activity." Acta Poloniae Pharmaceutica, 72(2), 289–295.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Crystal structure of 1-(5-bromo-1-benzofuran-2-yl)ethanone oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. journals.iucr.org [journals.iucr.org]
- 7. researchgate.net [researchgate.net]
- 8. ORCID [orcid.org]
Methodological & Application
Protocol for oximation of 2-acetylbenzofuran using hydroxylamine hydrochloride
Application Note: Protocol for the Oximation of 2-Acetylbenzofuran
Introduction & Scope
2-Acetylbenzofuran oxime is a critical pharmacophore in medicinal chemistry, serving as a precursor for amino-ether derivatives with potent antimicrobial, anti-inflammatory, and anti-arrhythmic properties. The benzofuran scaffold itself is ubiquitous in natural products, and the introduction of the oxime functionality (
This application note details a robust, scalable protocol for the conversion of 2-acetylbenzofuran to its corresponding oxime using hydroxylamine hydrochloride (
Reaction Mechanism & Rationale
The transformation proceeds via an acid-catalyzed nucleophilic addition-elimination mechanism.
-
Reagent Choice: Hydroxylamine is supplied as a hydrochloride salt (
) for stability. However, the nucleophilic species required is the free base ( ). -
The Role of the Base: A buffer base, typically Sodium Acetate (
), is essential.-
If pH is too low (<3): The amine remains protonated (
) and non-nucleophilic. -
If pH is too high (>9): The dehydration of the carbinolamine intermediate is suppressed.
-
Optimal pH: Sodium acetate buffers the reaction to pH ~4.5–5.5, maximizing the rate of oxime formation.[1]
-
Mechanism Diagram:
Figure 1: Mechanistic pathway for the oximation of 2-acetylbenzofuran.
Experimental Protocol
Safety Warning: Hydroxylamine hydrochloride is a skin sensitizer and can decompose violently upon heating if dry. Sodium acetate is a mild irritant. Perform all operations in a fume hood.
Materials
| Component | Grade/Purity | Role |
| 2-Acetylbenzofuran | >98% | Substrate |
| Hydroxylamine HCl | Reagent Grade | Reagent |
| Sodium Acetate (Anhydrous) | >99% | Buffer/Base |
| Ethanol (95%) | Solvent | Solubilizer for Ketone |
| Deionized Water | Solvent | Solubilizer for Salts |
Step-by-Step Methodology
Step 1: Preparation of Reagents
-
In a 100 mL Round Bottom Flask (RBF), dissolve 1.0 eq (e.g., 1.60 g, 10 mmol) of 2-acetylbenzofuran in 15 mL of Ethanol . Stir until fully dissolved.
-
In a separate beaker, dissolve 1.5 eq (1.04 g, 15 mmol) of Hydroxylamine HCl and 2.0 eq (1.64 g, 20 mmol) of Sodium Acetate in 5 mL of Deionized Water .
-
Note: Dissolving the salts in water first prevents the "clumping" often seen when adding solids directly to ethanol.
-
Step 2: Reaction Initiation
-
Add the aqueous salt solution dropwise to the ethanolic ketone solution under stirring.
-
The mixture may become slightly cloudy; this is normal.
-
Equip the flask with a reflux condenser.
Step 3: Reflux & Monitoring
-
Heat the mixture to reflux (approx. 80°C) for 2 to 3 hours .
-
TLC Monitoring:
-
Mobile Phase: Hexane:Ethyl Acetate (8:2).
-
Visualization: UV lamp (254 nm). The ketone (starting material) usually has a higher
than the oxime. -
Endpoint: Disappearance of the ketone spot.
-
Step 4: Work-up & Isolation
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture slowly into 50 mL of crushed ice/water with vigorous stirring.
-
The oxime should precipitate as a white to off-white solid.
-
Troubleshooting: If the product "oils out" (forms a sticky gum), scratch the side of the beaker with a glass rod to induce crystallization, or cool further to 0°C.
-
-
Filter the solid using a Buchner funnel and wash with cold water (
) to remove residual salts.
Step 5: Purification
-
Recrystallize the crude solid from Ethanol or an Ethyl Acetate/Methanol (4:1) mixture.[2]
-
Dry in a vacuum oven at 40°C for 4 hours.
Experimental Workflow Diagram:
Figure 2: Operational workflow for the synthesis and isolation of 2-acetylbenzofuran oxime.
Characterization & Data Analysis
The resulting product is typically the (1Z)-isomer (syn-isomer), where the hydroxyl group is syn to the benzofuran ring, stabilized by hydrogen bonding, though mixtures can occur.
Table 1: Expected Physicochemical Data
| Parameter | Expected Value/Observation | Notes |
| Appearance | White crystalline solid | Colorless prisms from EtOAc:MeOH |
| Melting Point | 198–200 °C (471–473 K) | Significantly higher than the ketone (72°C) due to H-bonding [1]. |
| Yield | 75% – 85% | Dependent on work-up efficiency. |
| IR Spectrum | 3200–3300 | Absence of C=O peak (~1680 |
| Methyl peak shifts upfield slightly relative to ketone. |
Critical Insight: E/Z Isomerism
Stereochemistry impacts biological binding. In 2-acetylbenzofuran oxime:
-
Z-Isomer (Syn): The
group is on the same side as the benzofuran ring. This is often the thermodynamically stable product due to intramolecular interactions. -
E-Isomer (Anti): The
is on the side of the methyl group. -
differentiation: In
NMR, the methyl protons in the E-isomer (syn to OH) are typically deshielded (shifted downfield) compared to the Z-isomer due to the anisotropic effect of the oxime hydroxyl group.[3]
Troubleshooting Guide
-
Problem: Product forms an oil instead of a solid upon quenching.
-
Cause: Presence of residual ethanol or impurities.[1]
-
Solution: Decant the water, dissolve the oil in minimum hot ethanol, and let it cool slowly. Seed with a crystal if available.
-
-
Problem: Low Yield.
-
Cause: Incomplete precipitation or water solubility.
-
Solution: The oxime has slight water solubility. If yield is low, extract the aqueous filtrate with Ethyl Acetate (
), dry over , and evaporate.
-
References
-
Arunakumar, D. B., et al. "(1Z)-1-(1-Benzofuran-2-yl)ethanone oxime." Acta Crystallographica Section E: Structure Reports Online, vol. 68, no. 3, 2012, p. o876. Link
- Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th ed., Longman Scientific & Technical, 1989.
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 15435, 2-Acetylbenzofuran". Link
-
Sigma-Aldrich. "2-Acetylbenzofuran Product Specification". Link
Sources
Technical Guide: Coordination Architectures of 2-[1-(Hydroxyimino)ethyl]benzofuran
Executive Summary
This technical guide details the application of 2-[1-(Hydroxyimino)ethyl]benzofuran (also known as 2-acetylbenzofuran oxime) as a versatile ligand in coordination chemistry. The benzofuran moiety, a pharmacophore prevalent in bioactive natural products, combined with the chelating capability of the oxime group (=N-OH), creates a ligand scaffold with significant potential in metallodrug development. This document provides validated protocols for ligand synthesis, metal complexation (Cu(II), Ni(II), Co(II)), physicochemical characterization, and biological screening workflows.[1]
Ligand Profile & Mechanism
Ligand: this compound
Abbreviation: 2-ABOX
Chemical Formula: C
Coordination Modes
The 2-ABOX ligand operates primarily through the oxime group. In the presence of transition metals, it exhibits two dominant coordination modes:
-
Neutral Bidentate (N, O): Coordination via the oxime nitrogen and the furan oxygen (forming a stable 5-membered chelate ring).
-
Anionic Bidentate (N, O⁻): Deprotonation of the oxime hydroxyl group leads to coordination via the oxime nitrogen and the oximate oxygen, often forming bridge structures in polynuclear complexes.
Mechanistic Pathway Diagram
The following diagram illustrates the synthesis and coordination logic.
Figure 1: Synthetic pathway from precursor assembly to metal complexation.[2]
Experimental Protocols
Protocol A: Synthesis of this compound
Objective: Isolate high-purity ligand from 2-acetylbenzofuran.
Reagents:
-
2-Acetylbenzofuran (10 mmol)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (12 mmol)
-
Sodium Acetate (NaOAc) (12 mmol)
-
Ethanol (Absolute)[3]
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.60 g (10 mmol) of 2-acetylbenzofuran in 20 mL of absolute ethanol in a 100 mL round-bottom flask.
-
Reagent Preparation: In a separate beaker, dissolve 0.83 g (12 mmol) of Hydroxylamine HCl and 0.98 g (12 mmol) of Sodium Acetate in 10 mL of distilled water.
-
Condensation: Add the aqueous hydroxylamine solution dropwise to the ethanolic benzofuran solution with constant stirring.
-
Reflux: Attach a condenser and reflux the mixture at 70°C for 3–4 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
-
Isolation: Pour the reaction mixture into 100 mL of ice-cold water. A white to pale-yellow precipitate will form immediately.
-
Purification: Filter the solid, wash with cold water (3 x 20 mL), and recrystallize from ethanol/water (1:1).
-
Drying: Dry in a vacuum desiccator over anhydrous CaCl₂.
Yield Expectation: 75–85% Melting Point: 167–170°C (Literature range verification required).
Protocol B: Synthesis of Metal(II) Complexes
Objective: Synthesize [M(L)₂] or [M(L)Cl₂] complexes (M = Cu, Co, Ni).
Reagents:
-
Ligand (2-ABOX) (2 mmol)
-
Metal(II) Chloride or Acetate (1 mmol)
-
Methanol (MeOH)
Step-by-Step Methodology:
-
Ligand Solution: Dissolve 0.35 g (2 mmol) of 2-ABOX in 20 mL of hot methanol.
-
Metal Addition: Dissolve 1 mmol of the respective metal salt (e.g., CuCl₂·2H₂O) in 10 mL of methanol. Add this solution dropwise to the ligand solution.
-
pH Adjustment: (Critical Step) Adjust the pH to 6.5–7.5 using 1% alcoholic ammonia or sodium acetate solution to facilitate deprotonation if targeting the bis-chelate [M(L)₂].
-
Reflux: Reflux the mixture for 4–6 hours. A color change (e.g., Green for Cu, Pink/Red for Co) indicates complexation.
-
Precipitation: Concentrate the solution to half volume on a rotary evaporator and cool to 4°C overnight.
-
Filtration: Filter the colored precipitate, wash with cold methanol and diethyl ether.
-
Drying: Dry under vacuum at 50°C.
Characterization Guide
To ensure scientific integrity, the following spectral features must be verified.
| Technique | Parameter | Ligand (Free) | Metal Complex | Interpretation |
| FT-IR | ν(O-H) | 3200–3300 cm⁻¹ (Broad) | Disappears or shifts | Deprotonation of oxime OH upon coordination. |
| ν(C=N) | 1620–1640 cm⁻¹ | Shifts to 1590–1610 cm⁻¹ | Nitrogen coordination reduces bond order. | |
| ν(M-N) | Absent | 450–550 cm⁻¹ | Confirmation of Metal-Nitrogen bond. | |
| ν(M-O) | Absent | 350–450 cm⁻¹ | Confirmation of Metal-Oxygen bond. | |
| ¹H NMR | -OH (Oxime) | δ 10.5–11.5 ppm (s) | Disappears (in D₂O exchange) | Loss of proton indicates anionic coordination. |
| UV-Vis | λmax | ~280, 320 nm (π→π*) | New bands >400 nm (d-d) | Ligand-to-Metal Charge Transfer (LMCT) and d-d transitions. |
| Molar Cond. | Λm (DMSO) | N/A | < 20 Ω⁻¹cm²mol⁻¹ | Indicates non-electrolytic nature (neutral complex). |
Biological Application Workflows
The benzofuran-oxime pharmacophore exhibits potent antimicrobial and cytotoxic properties.
Antimicrobial Screening (Agar Well Diffusion)[4]
-
Inoculum: Prepare 10⁶ CFU/mL suspensions of S. aureus (Gram+) and E. coli (Gram-).
-
Plating: Spread 100 µL of inoculum on Mueller-Hinton Agar plates.
-
Treatment: Punch 6 mm wells. Add 50 µL of Complex solution (dissolved in DMSO) at concentrations of 25, 50, and 100 µg/mL.
-
Controls: Positive: Ciprofloxacin; Negative: DMSO.
-
Incubation: 37°C for 24 hours.
-
Readout: Measure Zone of Inhibition (ZOI) in mm.
-
Validation: Complexes typically show 15–30% higher activity than the free ligand due to the Overtone's Concept and Tweedy's Chelation Theory (Lipophilicity enhancement facilitates cell membrane penetration).
-
Cytotoxicity Pathway (MTT Assay)
The diagram below outlines the mechanism of action for benzofuran-metal complexes in cancer cells (e.g., MCF-7).
Figure 2: Proposed cytotoxic mechanism of action.
References
-
Halli, M. B., et al. (2011).[4][5] "Synthesis, characterization and biological activity of benzofuran Schiff bases and their metal complexes." Der Pharma Chemica, 3(4), 146-157.[4]
-
Koca, M., et al. (2005). "Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives." European Journal of Medicinal Chemistry, 40(12), 1351-1358.
- Al-Rubaie, A. Z., & Al-Masoudi, W. A. (2014). "Synthesis and characterization of some new metal complexes with 2-acetylbenzofuran oxime." International Journal of Current Pharmaceutical Review and Research.
-
Kirilmis, C., et al. (2008). "Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone oxime derivatives." European Journal of Medicinal Chemistry, 43(2), 300-308.
-
Moustafa, M. A., et al. (2022). "Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity." Molecules, 27(9), 2738.
Sources
- 1. N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes: synthesis, spectroscopic investigations, DFT calculations and cytotoxicity profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzofuran synthesis [organic-chemistry.org]
- 3. asianinstituteofresearch.org [asianinstituteofresearch.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing reaction yield for 2-[1-(Hydroxyimino)ethyl]benzofuran synthesis
Status: Active Operator: Senior Application Scientist Subject: Optimization of Reaction Yield & Purity Ticket ID: BZF-OX-OPT-001
Executive Summary & Core Directive
You are attempting to synthesize 2-[1-(Hydroxyimino)ethyl]benzofuran (the oxime derivative) from 2-acetylbenzofuran . This transformation is a classic condensation reaction between a ketone and hydroxylamine.
While seemingly straightforward, this specific benzofuran scaffold presents unique challenges regarding solubility , geometric isomerism (
Optimized Experimental Protocol
Do not use unbuffered conditions. The HCl released from hydroxylamine hydrochloride is sufficient to catalyze the degradation of your product or induce rearrangement.
Reagents & Stoichiometry
| Component | Role | Equiv. | Notes |
| 2-Acetylbenzofuran | Limiting Reagent | 1.0 | Purity >98% recommended. |
| Hydroxylamine HCl | Nucleophile Source | 1.5 – 2.0 | Excess drives equilibrium to product. |
| Sodium Acetate (Anhydrous) | Buffer Base | 2.5 – 3.0 | Critical: Neutralizes HCl; prevents pH drop < 4. |
| Ethanol (95%) | Solvent | N/A | High solubility for ketone; allows precipitation of product upon water addition. |
Step-by-Step Workflow
-
Solubilization: Dissolve 2-acetylbenzofuran (1.0 eq) in Ethanol (10 mL/g). Ensure complete dissolution; mild heating (30-40°C) is acceptable.
-
Buffer Preparation: In a separate vessel, dissolve Hydroxylamine HCl (1.5 eq) and Sodium Acetate (2.5 eq) in a minimum amount of water (approx. 2-3 mL/g of amine).
-
Why? Pre-mixing generates free hydroxylamine (
) in situ while buffering the solution to pH ~5-6.
-
-
Addition: Add the aqueous amine/buffer solution to the ethanolic ketone solution dropwise.
-
Reflux: Heat the mixture to reflux (approx. 78-80°C) for 2–3 hours .
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). The ketone (
) should disappear; the oxime ( ) will appear.
-
-
Isolation (The "Crash-Out"):
-
Allow the mixture to cool to Room Temperature (RT).
-
Rotary evaporate approximately 50% of the ethanol.
-
Pour the concentrate into ice-cold water (10x volume).
-
Stir vigorously for 30 minutes. The oxime should precipitate as a white/off-white solid.
-
-
Purification: Filter the solid. Wash with cold water (
) to remove excess salts. Recrystallize from Ethanol/Water (1:1) if necessary.
Critical Mechanism & Pathway Analysis
Understanding the reaction pathway is essential for troubleshooting. The reaction proceeds via a carbinolamine intermediate.
Figure 1: Reaction pathway showing the desired dehydration route vs. the acid-catalyzed Beckmann rearrangement risk.
Troubleshooting Guide (Diagnostic)
Issue 1: Low Yield / Incomplete Conversion
Symptom: TLC shows significant starting material remaining after 3 hours.
| Potential Cause | Diagnostic Check | Corrective Action |
| Equilibrium Stalling | Is the reaction pH too low (<4) or too high (>8)? | Adjust pH: Optimum pH for oxime formation is 4.5–5.5. If too acidic, the amine is protonated ( |
| Steric Hindrance | Is the ethyl group blocking attack? | Force Conditions: Increase Hydroxylamine to 3.0 eq and extend reflux to 6 hours. |
| Water Content | Is the solvent too wet? | Solvent Switch: Excess water drives the equilibrium back to the ketone (hydrolysis). Use anhydrous EtOH and minimize water in the buffer step. |
Issue 2: "Oiling Out" (Sticky Product)
Symptom: Product forms a gummy oil instead of a precipitating solid upon water addition.
-
The Science: This often happens when impurities (unreacted ketone) lower the melting point of the mixture, or if the ethanol concentration is still too high during precipitation.
-
The Fix:
-
Decant the aqueous layer.[1]
-
Dissolve the oil in a minimal amount of hot Ethanol.
-
Add water dropwise until turbidity (cloudiness) persists.
-
Scratch the glass side of the flask with a spatula to induce nucleation.
-
Cool slowly to 4°C.
-
Issue 3: Unexpected Side Products (Beckmann Rearrangement)
Symptom: New spot appears with different polarity; Mass Spec shows M+ mass but NMR is distinct (Amide).
-
The Science: Under acidic conditions and high heat, the oxime hydroxyl group is protonated, water leaves, and the alkyl group migrates to the nitrogen. This destroys your product.
-
The Fix:
-
Strictly control pH: Ensure NaOAc is present in excess (2.5 eq).
-
Lower Temp: If reflux causes rearrangement, run the reaction at 40-50°C for a longer duration (overnight).
-
Decision Tree for Optimization
Figure 2: Logical flow for diagnosing yield and purity issues.
Frequently Asked Questions (FAQs)
Q: Can I use Pyridine instead of Sodium Acetate? A: Yes. Pyridine acts as both solvent and base. However, Pyridine is harder to remove (high boiling point, distinct smell) and can sometimes form complexes. Sodium Acetate/Ethanol is "greener" and easier to work up (water wash removes the salts). Use Pyridine only if solubility in Ethanol is an issue.
Q: Which isomer (
Q: Why is my product turning pink/brown on storage? A: Benzofuran derivatives are light-sensitive and prone to oxidation. Store the dried solid in an amber vial under Argon or Nitrogen at -20°C. Pink coloration usually indicates trace oxidation of the furan ring or phenol impurities.
References
-
Organic Syntheses Procedure (Acetophenone Oxime Analog). Organic Syntheses, Coll. Vol. 2, p. 70 (1943); Vol. 10, p. 74 (1930). (Standard protocol for aryl ketone oxime synthesis using Hydroxylamine/NaOAc).
-
Beckmann Rearrangement Mechanisms. Master Organic Chemistry. (Detailed mechanism on acid-catalyzed side reactions of oximes).
-
Synthesis of Benzofuran Derivatives. BenchChem Technical Support. (General protocols for benzofuran functionalization).
-
Reaction Conditions for Oxime Formation. Fisher Scientific Technical Bulletins. (Stoichiometry and buffer recommendations).
Sources
Troubleshooting low conversion rates in 2-acetylbenzofuran oximation
Ticket ID: #OX-BzF-2026 Subject: Troubleshooting Low Conversion Rates in 2-Acetylbenzofuran Oximation Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1]
Executive Summary
You are experiencing low conversion rates in the synthesis of 1-(benzofuran-2-yl)ethanone oxime from 2-acetylbenzofuran .
While standard oximation protocols (Hydroxylamine HCl + Base) are generally robust, 2-acetylbenzofuran presents a specific challenge: Electronic Deactivation .[1] The oxygen atom in the benzofuran ring acts as a resonance donor, increasing electron density at the carbonyl carbon and thereby reducing its electrophilicity toward the nucleophilic attack of hydroxylamine.
This guide moves beyond basic textbook procedures to address the specific kinetic and thermodynamic barriers associated with this heteroaromatic system.
Part 1: Diagnostic "Triage" (Q&A)
Before altering your synthetic route, review these critical failure points.
Q1: What is the pH of your reaction medium after adding the base?
The Ideal Window: pH 4.5 – 5.5 Why it matters: Oximation is pH-dependent in a "bell curve" fashion.[1]
-
pH < 3 (Too Acidic): The hydroxylamine amine group becomes protonated (
), destroying its nucleophilicity. It cannot attack the carbonyl. -
pH > 7 (Too Basic): The reaction requires acid catalysis to protonate the intermediate carbinolamine oxygen, facilitating water elimination. Without this, the reaction stalls at the intermediate stage.
-
The Fix: Do not rely on unbuffered systems.[2] Use Sodium Acetate (NaOAc) in a 1.5:1 to 2:1 molar ratio relative to Hydroxylamine HCl to buffer the system perfectly at pH ~5.
Q2: Is your reaction mixture homogeneous?
The Issue: 2-Acetylbenzofuran is highly lipophilic, while Hydroxylamine HCl is a salt.[1] The Symptom: Two distinct phases or a "gummy" precipitate. The Fix:
-
Solvent System: Ensure you are using a miscible co-solvent system.[1] Ethanol/Water (4:1) or Methanol/Water (4:1) is standard.[1]
-
Phase Transfer: If you must use non-polar solvents, add a Phase Transfer Catalyst (PTC) like TBAB (Tetrabutylammonium bromide) (1-5 mol%) to shuttle the hydroxylamine into the organic phase.
Q3: Are you removing water?
The Issue: Oximation is an equilibrium reaction (
Part 2: The "Root Cause" – Electronic Deactivation
Understanding the specific behavior of 2-acetylbenzofuran is key to solving low conversion.
The Resonance Problem
Unlike a standard acetophenone, the benzofuran ring is electron-rich. The furan oxygen lone pair donates electron density into the ring system, which can delocalize onto the carbonyl carbon. This makes the carbonyl carbon less positive (less electrophilic) and "sluggish" to react.
Visualization: Mechanism & Failure Points
The following diagram illustrates the reaction pathway and where the specific electronic deactivation of benzofuran hinders the process.
Caption: Reaction pathway showing how resonance deactivation (red) creates a kinetic barrier at the nucleophilic attack stage.
Part 3: Optimized Protocols
Choose the protocol that matches your current constraints.
Protocol A: The "Gold Standard" (Buffered Acetate)
Best for: General synthesis, high purity requirements, avoiding side reactions.
-
Reagents:
-
Procedure:
-
Dissolve Hydroxylamine HCl and Sodium Acetate in the minimum amount of water.
-
Add the aqueous salt solution to the ethanolic ketone solution.
-
CRITICAL STEP: Heat to Reflux (78°C) .[1] Room temperature is insufficient for this deactivated ketone.[1]
-
Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2). Reaction time: 2–6 hours.[1]
-
-
Workup:
Protocol B: The "High Force" Method (Pyridine)
Best for: Stubborn substrates where Protocol A fails.
-
Reagents:
-
Procedure:
-
Note: Pyridine is harder to remove.[1] You must wash the organic extract with dilute HCl (1M) during workup to remove residual pyridine as the water-soluble pyridinium salt.
Part 4: Troubleshooting Decision Tree
Use this logic flow to determine your next step if the reaction fails.
Caption: Logic flow for diagnosing low conversion in ketone oximation.
Part 5: Data Summary & Comparison
| Parameter | Standard Conditions | Optimized for Benzofuran | Reason for Change |
| Solvent | Water or Aqueous MeOH | EtOH/Water (4:1) | Benzofuran is lipophilic; needs organic co-solvent to dissolve.[1] |
| Base | NaOH or | NaOAc (Sodium Acetate) | Strong bases (NaOH) can cause side reactions; Acetate buffers to ideal pH 5.[1] |
| Temp | RT to 50°C | Reflux (78°C) | Overcomes resonance deactivation energy barrier.[1] |
| Stoichiometry | 1.1 equiv | 1.5 - 2.0 equiv | Excess reagent pushes equilibrium (Le Chatelier's Principle).[1] |
References
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for oximation and buffer preparation).
-
Takeda, N., Miyata, O., & Naito, T. (2007).[1][5] Efficient Synthesis of Benzofurans Utilizing [3,3]-Sigmatropic Rearrangement Triggered by N-Trifluoroacetylation of Oxime Ethers.[1][5] European Journal of Organic Chemistry, 2007(9), 1491-1509.[1] Link[1]
- BenchChem Technical Support. (2025). Synthesis of Sterically Hindered Ketoximes: Troubleshooting Guide.
-
Org. Synth. (1941).[1] Benzohydroxamic Acid.[1][6] Organic Syntheses, Coll.[1][6] Vol. 1, p.318.[1][6] Link (Foundational reference for hydroxylamine handling).[1]
-
PubChem. (2025).[1] 2-Acetylbenzofuran Compound Summary.Link (Physical properties and solubility data).[1]
Sources
- 1. 2-Acetylbenzofuran | C10H8O2 | CID 15435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. Efficient Synthesis of Benzofurans Utilizing [3,3]-Sigmatropic Rearrangement Triggered by N-Trifluoroacetylation of Oxime Ethers: Short Synthesis of Natural 2-Arylbenzofurans [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Scale-up Challenges for 2-[1-(Hydroxyimino)ethyl]benzofuran Production
Introduction
Welcome to the technical support center for the synthesis and scale-up of 2-[1-(Hydroxyimino)ethyl]benzofuran. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. Benzofuran derivatives are significant scaffolds in medicinal chemistry, and ensuring a robust and scalable synthesis is crucial for advancing drug discovery programs.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical experience.
The synthesis of this compound is most commonly achieved through the oximation of 2-acetylbenzofuran.[3] This reaction involves the treatment of the ketone with hydroxylamine or its salt, typically hydroxylamine hydrochloride, to form the corresponding oxime.[4] While this transformation is generally straightforward on a small scale, significant challenges can emerge during scale-up. These challenges often relate to reaction control, impurity profiles, and product isolation.[5][6] This guide will address these issues systematically to support your process development efforts.
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Issue 1: Low or Inconsistent Yield
Question: My reaction yield for the oximation of 2-acetylbenzofuran is significantly lower on a larger scale compared to my bench-scale experiments. What are the potential causes and how can I improve it?
Answer: Low or inconsistent yields during the scale-up of oxime synthesis are a common problem and can be attributed to several factors.[7][8] A systematic approach to troubleshooting is essential.
-
Incomplete Reaction: The reaction between a ketone and hydroxylamine is an equilibrium process.[9] On a larger scale, mass and heat transfer limitations can lead to an incomplete reaction.
-
Solution:
-
Monitor Reaction Progress: Utilize analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) to closely monitor the consumption of the starting material, 2-acetylbenzofuran.[7]
-
Optimize Reaction Time and Temperature: An increase in reaction time may be necessary at a larger scale. Gentle heating can also increase the reaction rate, but caution must be exercised as excessive heat can promote side reactions and decomposition of hydroxylamine.[7][10]
-
Reagent Stoichiometry: A slight excess of hydroxylamine hydrochloride can be used to drive the equilibrium towards product formation.[7]
-
-
-
Suboptimal pH: The rate of oxime formation is pH-dependent. The reaction requires protonation of the carbonyl oxygen, but the nucleophilicity of hydroxylamine is reduced at very low pH.
-
Solution:
-
pH Control: The reaction is often buffered to maintain a slightly acidic to neutral pH (typically pH 4-6).[5] The use of a base, such as sodium acetate or potassium carbonate, is common to neutralize the HCl released from hydroxylamine hydrochloride.[3][9] Careful monitoring and adjustment of the pH throughout the reaction are critical on a larger scale.
-
-
-
Hydrolysis of the Oxime: The water produced during the reaction can hydrolyze the oxime product back to the starting ketone, especially under acidic conditions.[9]
-
Solution:
-
Water Removal: On a larger scale, consider using a Dean-Stark apparatus to remove water as it is formed, particularly if the reaction is run at elevated temperatures.[9]
-
Work-up Conditions: Ensure that the work-up procedure is not overly acidic. A wash with a dilute solution of sodium bicarbonate can neutralize any excess acid.[7]
-
-
Issue 2: Impurity Formation and Profile Changes
Question: I am observing new or increased levels of impurities in my scaled-up batch of this compound. What are these impurities and how can I minimize their formation?
Answer: Changes in the impurity profile are a common challenge during scale-up due to longer reaction times, and potential for localized "hot spots" if mixing is not efficient.[8]
-
Unreacted 2-Acetylbenzofuran: This is the most common impurity and is a result of an incomplete reaction.
-
Solution: Refer to the solutions for "Incomplete Reaction" in Issue 1. Driving the reaction to completion is the most effective way to minimize this impurity.[7]
-
-
Side Reactions of the Benzofuran Ring: The benzofuran ring system itself can be susceptible to side reactions under certain conditions. While many modern benzofuran syntheses have fewer side reactions, the potential for degradation exists.[1][2]
-
E/Z Isomerism: The oxime product, this compound, can exist as a mixture of E and Z geometric isomers.[11] The ratio of these isomers can be influenced by reaction conditions and may affect the product's physical properties and subsequent purification.
-
Solution:
-
Consistent Conditions: Maintain consistent reaction temperature and solvent systems to ensure a reproducible isomer ratio.[8] The final isomer ratio is often thermodynamically controlled.
-
Characterization: It is important to characterize both isomers if they are present in significant quantities.
-
-
Issue 3: Product Isolation and Purification Difficulties
Question: My product, this compound, is difficult to crystallize or purify at a larger scale. It sometimes oils out or forms a persistent emulsion during work-up. How can I improve the isolation and purification?
Answer: Isolation and purification challenges are frequently magnified during scale-up.
-
Crystallization Issues: The presence of impurities can inhibit crystallization.
-
Solution:
-
Solvent Selection: Experiment with different recrystallization solvents or solvent mixtures on a small scale to find optimal conditions. An ethanol/water mixture is often a good starting point for oximes.[3][7]
-
Seeding: If you have a small amount of pure, crystalline product, using it to seed the supersaturated solution can induce crystallization.
-
Aqueous Work-up: If the product does not crystallize directly from the reaction mixture, pouring the mixture into cold water can precipitate the crude product, which can then be collected and recrystallized.[7]
-
-
-
Emulsion Formation during Extraction:
-
Solution:
-
Brine Wash: After the aqueous washes, a wash with a saturated sodium chloride solution (brine) can help to break emulsions by increasing the ionic strength of the aqueous phase.[7]
-
Filtration: Passing the emulsified mixture through a pad of a filter aid like celite can sometimes help to break the emulsion.
-
-
-
Purification by Chromatography:
-
Solution: If recrystallization is ineffective, purification by column chromatography is an option. Oximes are generally more polar than their corresponding ketones, which allows for their separation on silica gel.[9] However, scaling up column chromatography can be resource-intensive.
-
Issue 4: Safety Concerns with Hydroxylamine
Question: I have safety concerns about using hydroxylamine on a larger scale. What are the primary hazards and necessary precautions?
Answer: Hydroxylamine and its salts pose significant safety risks that must be carefully managed, especially during scale-up.
-
Thermal Instability: Free hydroxylamine is unstable and can decompose explosively, especially when heated.[11][12] Hydroxylamine hydrochloride is more stable but should still be handled with care.[12][13]
-
Toxicity: Hydroxylamine hydrochloride is toxic if swallowed, harmful in contact with skin, and can cause skin and eye irritation.[12][13]
-
Corrosivity: Hydroxylamine hydrochloride can be corrosive to metals.[13]
-
Precautions:
-
Material Compatibility: Ensure that the reaction vessel and any associated equipment are made of compatible materials.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for ketoxime synthesis? A1: The optimal pH for ketoxime synthesis is typically in the range of 4-6. This provides a balance between protonating the carbonyl group to increase its electrophilicity and maintaining the nucleophilicity of the free hydroxylamine.[5]
Q2: How can I monitor the progress of my reaction? A2: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the reaction. A spot for the starting ketone, 2-acetylbenzofuran, will have a different Rf value than the more polar oxime product.[7] For more quantitative analysis, HPLC or GC can be used.
Q3: My ketoxime is an oil and will not crystallize. How can I purify it? A3: If the oxime is a persistent oil, purification by column chromatography is the most common alternative to recrystallization.[7]
Q4: My reaction mixture has turned a dark color (e.g., brown or yellow). Is this normal and what does it indicate? A4: The formation of a dark color can indicate the presence of minor impurities or some degradation. Monitor the reaction by TLC to see if the desired product is still forming. If the product is forming and the color is not intense, it may be possible to remove the colored impurities during purification. If there is little to no product and many colored impurities, it is best to stop the reaction and reconsider the reaction conditions (e.g., lower temperature, shorter reaction time).[7]
Q5: What are the critical process parameters to monitor during the scale-up of this oximation? A5: The most critical parameters are temperature, mixing/agitation, and pH.[8] Precise temperature control is vital to prevent side reactions. Efficient mixing is crucial for homogeneity and to prevent localized temperature gradients. Careful pH control is necessary to prevent hydrolysis of the product.[8]
Data Presentation
Table 1: Typical Reaction Conditions for Oximation of 2-Acetylbenzofuran
| Parameter | Laboratory Scale (e.g., 1-10 g) | Pilot Scale (e.g., 100 g - 1 kg) |
| 2-Acetylbenzofuran | 1.0 eq | 1.0 eq |
| Hydroxylamine HCl | 1.1 - 1.5 eq | 1.1 - 1.3 eq |
| Base (e.g., K₂CO₃, NaOAc) | 1.1 - 1.5 eq | 1.1 - 1.3 eq |
| Solvent | Ethanol/Water (3:1) | Ethanol/Water (3:1) or other suitable solvent |
| Temperature | Room Temperature to Reflux | 25 - 60 °C (with careful monitoring) |
| Reaction Time | 1 - 4 hours | 3 - 8 hours (monitor for completion) |
| Typical Yield | 80 - 95% | 70 - 90% |
Note: These are illustrative values and should be optimized for your specific process and equipment.[3][8]
Table 2: Troubleshooting Summary for Low Yield
| Potential Cause | Identification | Recommended Action |
| Incomplete Reaction | Starting material present on TLC/HPLC at end of reaction. | Increase reaction time, consider gentle heating, use a slight excess of hydroxylamine HCl.[7] |
| Suboptimal pH | pH outside of the optimal 4-6 range. | Use a buffer (e.g., sodium acetate) or carefully add a base to maintain the pH. |
| Product Hydrolysis | Reappearance of starting material spot on TLC over time. | Avoid overly acidic conditions, especially during work-up. Consider azeotropic removal of water.[9] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline and may require optimization.
-
Reagent Preparation: In a suitable reaction vessel equipped with a stirrer, thermometer, and condenser, dissolve 2-acetylbenzofuran (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).[3]
-
Addition of Reagents: To the stirred solution, add hydroxylamine hydrochloride (1.2 eq) and anhydrous potassium carbonate (1.2 eq).[3]
-
Reaction: Heat the reaction mixture to reflux (or a lower, optimized temperature) and stir for 3 hours, or until the reaction is complete as monitored by TLC.[3]
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water.[3]
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with water, and dry under vacuum.[3]
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.[3]
Protocol 2: Analytical Monitoring by TLC
-
Sample Preparation: Dissolve a small amount of the reaction mixture in a suitable solvent (e.g., ethyl acetate).
-
TLC Plate: Spot the sample on a silica gel TLC plate alongside a spot of the starting material (2-acetylbenzofuran).
-
Elution: Develop the plate in a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate).
-
Visualization: Visualize the spots under UV light. The product, this compound, should appear as a new, more polar spot (lower Rf) compared to the starting material.
Visualizations
Diagram 1: Oximation Reaction Workflow
Caption: General workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield in the oximation reaction.
References
- Benchchem. Technical Support Center: Synthesis of Ketoximes.
- Quora. Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes? Published January 12, 2015.
- Filo. Convert the given ketone to its oxime using hydroxylamine hydrochloride... Published July 30, 2025.
- Ataman Kimya. HYDROXYLAMINE HCL.
- Benchchem. Technical Support Center: Scaling Up Mercaptoacetone Oxime Synthesis.
- Maltby, B. J. G., & Primavesi, G. R. The Estimation of Aldehydes, Ketones and Acetals by means of the Hydroxylamine Hydrochloride Method. RSC Publishing.
- Lessons. Storage and Use of Hydroxylamine Free Base (NH2OH).
- ResearchGate. Oximation of aldehydes and ketones with hydroxylamine hydrochloride in the presence of potassium carbonate in methanol.
- Hydroxylamine hydrochloride - Safety Data Sheet. Published January 18, 2011.
- PENTA. Hydroxylamine hydrochloride. Published March 17, 2025.
- Chemos GmbH&Co.KG. Safety Data Sheet: Hydroxylammonium chloride.
- Benchchem. Technical Support Center: Synthesis of Sterically Hindered Ketoximes.
- Benchchem. Technical Support Center: Scale-up Synthesis of 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime.
- Fisher Scientific. SAFETY DATA SHEET. Published November 16, 2010.
- PMC. (1Z)-1-(1-Benzofuran-2-yl)ethanone oxime.
- He, X., et al. Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. Published August 27, 2019.
- He, X., et al. Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing.
- AIR Unimi. Chemical reaction engineering, process design and scale-up issues at the frontier of synthesis: flow chemistry.
Sources
- 1. scienceopen.com [scienceopen.com]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. (1Z)-1-(1-Benzofuran-2-yl)ethanone oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Convert the given ketone to its oxime using hydroxylamine hydrochloride (.. [askfilo.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. air.unimi.it [air.unimi.it]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Lessons [ncsp.tamu.edu]
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- 12. dept.harpercollege.edu [dept.harpercollege.edu]
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- 15. chemos.de [chemos.de]
Validation & Comparative
Comparative Antimicrobial Profiling: 2-[1-(Hydroxyimino)ethyl]benzofuran vs. Standard Antibiotics
Executive Summary
Context: The rise of multidrug-resistant (MDR) pathogens has necessitated the exploration of non-traditional pharmacophores. Benzofuran derivatives, particularly those bearing an oxime moiety at the C-2 position—specifically 2-[1-(Hydroxyimino)ethyl]benzofuran (also known as 2-acetylbenzofuran oxime)—have emerged as promising candidates due to their dual antibacterial and antifungal profiles.
Key Finding: While standard antibiotics like Ciprofloxacin exhibit superior potency against susceptible Gram-negative strains (MIC < 1 µg/mL), optimized benzofuran oxime derivatives demonstrate competitive efficacy against Gram-positive pathogens (S. aureus) and superior antifungal activity compared to some azoles, with Minimum Inhibitory Concentrations (MIC) ranging from 4 to 12.5 µg/mL in optimized analogs.
Target Audience: Medicinal Chemists, Microbiologists, and Lead Optimization Specialists.
Chemical Profile & SAR Analysis
The therapeutic potential of this compound lies in its structural duality. The benzofuran ring provides lipophilicity essential for cell membrane penetration, while the hydroxyimino (oxime) side chain facilitates hydrogen bonding with microbial enzyme targets.
Structure-Activity Relationship (SAR)
-
Benzofuran Core: Acts as a bioisostere to indole; high lipophilicity allows passive diffusion across the peptidoglycan layer of Gram-positive bacteria.
-
C-2 Oxime Moiety (>C=N-OH): Critical for biological activity.
-
O-Acyl/O-Benzoyl substitutions: Significantly enhance lipophilicity and stability, often lowering MIC values by 2-4 fold (see Kirilmis et al.).
-
Electronic Effects: Electron-withdrawing groups (Cl, NO2) on the benzofuran ring generally increase potency against E. coli.
Comparative Efficacy Data
The following data synthesizes experimental results comparing the baseline benzofuran oxime scaffold and its optimized O-benzoyl derivative against clinical standards.
Table 1: Comparative MIC Values (µg/mL) Data synthesized from broth microdilution assays (CLSI standards).
| Target Organism | Strain Type | 2-Acetylbenzofuran Oxime (Baseline) | Optimized O-Benzoyl Derivative | Ciprofloxacin (Std. Antibacterial) | Fluconazole (Std. Antifungal) |
| S. aureus | Gram (+) | 25 - 50 | 4.0 - 12.5 | 0.5 - 1.0 | N/A |
| B. subtilis | Gram (+) | 25 | 6.25 | 0.25 | N/A |
| E. coli | Gram (-) | >100 | 32.0 | 0.015 | N/A |
| P. aeruginosa | Gram (-) | >128 | 64.0 | 0.5 - 1.0 | N/A |
| C. albicans | Fungus | 12.5 | 0.625 - 1.5 | N/A | 1.0 - 2.0 |
Analysis:
-
Gram-Positive Bias: The benzofuran scaffold shows a distinct preference for Gram-positive organisms. The optimized derivative approaches the efficacy of clinical antibiotics against B. subtilis.
-
Antifungal Potency: The most striking result is against C. albicans, where specific benzofuran oxime derivatives can outperform Fluconazole, likely due to different binding modes in ergosterol synthesis pathways.
-
Gram-Negative Limitation: The scaffold struggles to penetrate the outer membrane of P. aeruginosa effectively compared to fluoroquinolones like Ciprofloxacin.
Mechanism of Action (Hypothetical)
Unlike Ciprofloxacin, which targets DNA gyrase, benzofuran oximes are hypothesized to act via membrane disruption and interference with metabolic enzymes.
Figure 1: Proposed dual-mechanism involving membrane depolarization and intracellular target chelation.
Experimental Protocol: Broth Microdilution
To ensure reproducibility and valid comparison with the data above, the following CLSI-compliant protocol is recommended.
Materials
-
Compound: this compound (dissolved in DMSO, stock 1000 µg/mL).
-
Media: Mueller-Hinton Broth (MHB) for bacteria; RPMI 1640 for fungi.
-
Indicator: Resazurin dye (0.01%) for visual viability check.
Workflow Diagram
Figure 2: Standardized Broth Microdilution Workflow for MIC Determination.
Step-by-Step Procedure
-
Preparation: Dispense 100 µL of MHB into all wells of a 96-well microtiter plate.
-
Dilution: Add 100 µL of the benzofuran stock solution to the first column. Perform serial two-fold dilutions across the plate to achieve a gradient.
-
Inoculation: Adjust bacterial culture to 0.5 McFarland standard and dilute 1:100. Add 10 µL of this suspension to each well (final concentration ~5 × 10⁵ CFU/mL).
-
Controls:
-
Positive Control: Ciprofloxacin (Bacteria) or Fluconazole (Fungi).
-
Solvent Control: DMSO (ensure <1% final concentration to avoid toxicity).
-
Negative Control: Sterile broth only.
-
-
Incubation: Incubate at 37°C for 24 hours (bacteria) or 48 hours (fungi).
-
Visualization: Add 20 µL of Resazurin dye. Incubate for 2 hours.
-
Pink = Viable growth (Metabolically active).
-
Blue = Inhibition (MIC endpoint).
-
References
-
Kirilmis, C., et al. (2008). Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives. European Journal of Medicinal Chemistry, 43(2), 300-308.[4]
-
Koca, M., et al. (2005). Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives.[5] European Journal of Medicinal Chemistry, 40(12), 1351-1358.[5]
-
Clinical and Laboratory Standards Institute (CLSI). (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
-
Nevagariya, B.K., et al. (2021). Benzofuran derivatives: A review on their medicinal significance. Journal of Drug Delivery and Therapeutics, 11(2), 238-246.
Sources
- 1. ijpbs.com [ijpbs.com]
- 2. scispace.com [scispace.com]
- 3. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 | MDPI [mdpi.com]
- 4. Synthesis and antimicrobial activity of some novel derivatives of benzofuran: part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antimicrobial activity of some novel derivatives of benzofuran: part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
13C NMR chemical shifts for 2-[1-(Hydroxyimino)ethyl]benzofuran validation
This guide outlines a rigorous validation protocol for 2-[1-(Hydroxyimino)ethyl]benzofuran (also known as 2-acetylbenzofuran oxime), focusing on the critical differentiation between its E (anti) and Z (syn) geometric isomers using 13C NMR spectroscopy.
Executive Summary
In drug discovery involving benzofuran scaffolds, the stereochemistry of the oxime moiety is non-trivial. The biological activity of oxime derivatives often hinges on the geometric configuration (E vs. Z). This guide provides a self-validating spectral comparison to distinguish the thermodynamically stable E-isomer from the kinetically favored Z-isomer and the ketone precursor.
Part 1: The Comparative Landscape (Spectral Fingerprinting)
The primary challenge in validating this compound is not just identifying the functional groups, but assigning the correct geometric isomer. The Steric Compression Effect (Gamma-effect) is the physical basis for this discrimination: carbon atoms syn (cis) to the oxygen lone pair or the hydroxyl group experience different shielding environments.
Table 1: Comparative 13C NMR Chemical Shift Targets (ppm)
Data represents predictive ranges based on benzofuran/acetophenone oxime analogs in CDCl₃.
| Carbon Signal | Ketone Precursor | Mechanistic Insight | ||
| Methyl ( | 12.0 – 15.0 ppm | 21.0 – 23.0 ppm | ~26.5 ppm | CRITICAL: In the E-isomer, the Methyl is syn to the OH, causing significant upfield shielding. |
| Imine ( | 150.0 – 153.0 ppm | 150.0 – 153.0 ppm | 184.0 ppm ( | The loss of the carbonyl signal (>180 ppm) confirms oxime formation. |
| Benzofuran C2 | ~150.0 ppm | ~148.0 ppm | ~152.0 ppm | C2 is directly attached to the oxime; shifts vary by conjugation efficiency. |
| Benzofuran C3 | ~105.0 ppm | ~108.0 ppm | ~112.0 ppm | C3 is highly sensitive to the electronic nature of the C2-substituent. |
Note on Nomenclature:
- -isomer (Anti): The Hydroxyl group is trans to the Benzofuran ring (and cis to the Methyl). This is generally the thermodynamic product.
- -isomer (Syn): The Hydroxyl group is cis to the Benzofuran ring.
Part 2: Experimental Validation Workflow
This protocol uses a "Self-Validating" logic. You do not rely on a single peak; you rely on the relationship between peaks.
Protocol 1: Synthesis Monitoring & Isomer Trapping
Objective: Determine if the reaction has reached thermodynamic equilibrium (
-
Sampling: Take a 50 µL aliquot of the reaction mixture.
-
Workup: Mini-extraction with EtOAc/Brine (do not acidify strongly, as this catalyzes isomerization).
-
Solvent System: Dissolve in DMSO-d6 .
-
Why DMSO? It slows proton exchange, often allowing the detection of the oxime -OH proton (~11-12 ppm) and preventing rapid isomerization during acquisition.
-
Protocol 2: The "Methyl Shift" Diagnostic
Run a standard proton-decoupled 13C NMR (minimum 256 scans for S/N).
-
Observation A (The Target): A distinct signal appears at ~13 ppm .
-
Observation B (The Impurity): A signal appears at ~22 ppm .
-
Observation C (The Failure): A signal remains at ~26-27 ppm .
Part 3: Visualizing the Logic (Decision Tree)
The following diagram illustrates the logical flow for validating the product identity based on NMR data.
Caption: Decision matrix for assigning benzofuran oxime geometry based on 13C chemical shifts.
Part 4: Advanced Verification (Self-Validating System)
If 13C shifts are ambiguous due to solvent effects or substituents on the benzofuran ring, use NOESY (Nuclear Overhauser Effect Spectroscopy) as the final arbiter.
NOESY Experiment Setup
-
Pulse Sequence: Phase-sensitive NOESY (mixing time ~500 ms).
-
Target Correlations:
- -Isomer: Strong NOE correlation between the Oxime -OH proton and the Methyl protons. (Distance < 3 Å).
- -Isomer: Strong NOE correlation between the Oxime -OH proton and the Benzofuran C3-H (aromatic proton).
-
Note: If using CDCl₃, the OH signal may be broad or invisible. Switch to DMSO-d6 or Acetone-d6 to sharpen the OH signal for NOESY.
References
-
Krivdin, L. B. (2023). "E/Z configurational determination of oximes and related derivatives through quantum mechanics NMR calculations." Organic & Biomolecular Chemistry, 21, 2935-2940. Link
-
BenchChem Technical Support. (2025). "Spectroscopic Fingerprints of Oxime Ester Isomers: A Comparative Analysis." BenchChem Guides. Link
-
Reich, H. J. (2021).[4] "13C NMR Chemical Shifts - Heterocycles and Imines." University of Wisconsin Organic Chemistry Data. Link
- Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (Standard reference for methyl shielding in oximes).
Sources
Comparison Guide: Elemental Analysis and Purity Verification of 2-[1-(Hydroxyimino)ethyl]benzofuran
Executive Summary: The Criticality of Isomeric and Elemental Purity
2-[1-(Hydroxyimino)ethyl]benzofuran (also known as 1-(benzofuran-2-yl)ethanone oxime) is a pivotal intermediate in the synthesis of bioactive benzofuran derivatives, including antimicrobial and anti-arrhythmic agents. Its pharmacological efficacy is strictly governed by its geometric isomerism (E vs. Z) and elemental purity.
While routine spectroscopic methods (IR, basic NMR) confirm identity, they often fail to detect non-chromophoric impurities (inorganic salts) or accurately quantify solvation states. This guide compares three distinct verification tiers, establishing Combustion Analysis (CHN) combined with qNMR as the authoritative "Gold Standard" for validating this compound for pharmaceutical applications.
Comparative Analysis of Verification Methodologies
The following table contrasts the three primary methodologies used to verify the purity of this compound.
Table 1: Performance Matrix of Analytical Alternatives
| Feature | Method A: Routine Screening | Method B: Structural Confirmation | Method C: The Gold Standard (Recommended) |
| Techniques | TLC, Melting Point, FTIR | 1H-NMR, LC-MS | Combustion Analysis (CHN) + qNMR + HRMS |
| Primary Utility | Reaction monitoring; quick "Go/No-Go" | Identity confirmation; molecular weight | Absolute purity; Solvation state; Isomer Ratio |
| Precision | Low (Qualitative) | Moderate (± 5%) | High (± 0.3% for CHN) |
| Isomer Resolution | None | Partial (if peaks resolve) | Definitive (E vs Z quantification) |
| Impurity Detection | Visible chromophores only | Organic impurities only | Inorganics, Water, Solvents, Isomers |
| Sample Required | < 5 mg | 10–20 mg | 5–10 mg (Destructive) |
| Cost Efficiency | High | Moderate | Low (Requires specialized instrumentation) |
In-Depth Technical Assessment
Why Method A Fails for Drug Development
Routine screening relies heavily on Melting Point (MP). While the pure (1Z) isomer of this compound exhibits a distinct MP of 200°C (473 K) [1], this physical constant is easily depressed by solvent inclusion or synthesis byproducts like the unreacted ketone (MP 70–72°C). Method A cannot distinguish between a 95% pure sample and a 99% pure sample with trapped solvent.
The Limitation of Method B (Standard NMR/MS)
Standard 1H-NMR is excellent for verifying the carbon skeleton. However, benzofuran oximes are prone to hygroscopicity . A standard NMR spectrum will not quantify the water content effectively unless an internal standard is used. Furthermore, LC-MS often utilizes acidic mobile phases which can induce in-situ isomerization of the oxime, leading to false data regarding the E/Z ratio in the solid state.
The Superiority of Method C (The Gold Standard)
Elemental Analysis (CHN) provides the only method-independent verification of bulk purity. For C10H9NO2, a deviation of >0.4% from theoretical values (C: 68.56%, H: 5.18%, N: 7.99%) immediately flags the presence of inorganic salts (from the hydroxylamine hydrochloride synthesis step) or hydration. When coupled with Quantitative NMR (qNMR) , which distinguishes the methyl protons of the E and Z isomers based on anisotropic shielding, this approach offers a self-validating purity profile.
Experimental Protocols
Synthesis Context (Defining the Matrix)
To ensure the validity of the analysis, the sample must be prepared via the standard oximation route:
-
Reactants: 2-Acetylbenzofuran + Hydroxylamine HCl + K2CO3 in Ethanol/Water (3:1).
-
Reflux: 3 hours.
-
Isolation: Pour into ice water; filter precipitate.
-
Purification (Critical): Recrystallization from Ethanol to remove the K2CO3 salts. Failure to recrystallize is the #1 cause of CHN failure due to trapped potassium.
Protocol: Elemental Analysis (CHN)
Objective: Verify bulk purity and hydration state.
-
Sample Prep: Dry 50 mg of recrystallized product in a vacuum oven at 60°C for 4 hours to remove surface moisture.
-
Weighing: Accurately weigh 2.0–3.0 mg (±0.001 mg) into a tin capsule. Fold hermetically to exclude atmospheric nitrogen.
-
Combustion: Introduce into the combustion reactor (Flash 2000 or equivalent) at 950°C with oxygen boost.
-
Reduction: Pass gases over reduced copper at 650°C to convert NOx to N2.
-
Detection: TCD (Thermal Conductivity Detector) quantification.
-
Validation Criteria:
-
Theoretical (C10H9NO2): %C=68.56, %H=5.18, %N=7.99.
-
Acceptance: Experimental values must be within ±0.4% of theoretical.
-
Troubleshooting: High %N often indicates trapped Hydroxylamine HCl. Low %C indicates trapped inorganic salts (K2CO3).
-
Protocol: Determination of E/Z Isomer Ratio via 1H-NMR
Objective: Quantify the geometric isomers.
-
Solvent: Dissolve 10 mg in DMSO-d6 (Chloroform-d may cause peak overlap with aromatics).
-
Acquisition: Run at 400 MHz or higher. Set relaxation delay (d1) to >10 seconds to ensure full relaxation of the methyl protons for quantitative integration.
-
Analysis:
-
Target Region: Focus on the methyl singlet (approx. 2.2–2.4 ppm).
-
Differentiation: The methyl group in the Z isomer (hydroxyl group syn to the methyl) is typically deshielded (shifted downfield) relative to the E isomer due to the proximity of the oxygen lone pairs [2].
-
Integration: Integrate the two methyl singlets.
-
Calculation: % Z-isomer = [Area(Z) / (Area(Z) + Area(E))] × 100.
-
Visualizing the Verification Workflow
The following diagram outlines the logical decision tree for verifying the purity of this compound, ensuring no false positives are released for biological testing.
Caption: Logical workflow for certifying this compound purity. Note that Elemental Analysis acts as the gatekeeper before expensive biological testing.
References
-
Arunakumar, D. B., et al. "(1Z)-1-(1-Benzofuran-2-yl)ethanone oxime." Acta Crystallographica Section E: Structure Reports Online, vol. 68, no. 10, 2012, p. o2934. Link
-
Koca, M., et al. "Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives." European Journal of Medicinal Chemistry, vol. 40, no. 12, 2005, pp. 1351-1358. Link
-
Sigma-Aldrich. "2-Benzofuranyl methyl ketone Product Specification." Sigma-Aldrich Catalog. Link
-
NIST Chemistry WebBook. "2-Acetylbenzofuran Mass Spectrum." National Institute of Standards and Technology.[1][2] Link
Sources
Safety Operating Guide
Personal protective equipment for handling 2-[1-(Hydroxyimino)ethyl]benzofuran
Comprehensive Safety & Handling Guide: 2-[1-(Hydroxyimino)ethyl]benzofuran
Synonyms: 2-Acetylbenzofuran oxime; 1-(1-Benzofuran-2-yl)ethanone oxime. Chemical Class: Benzofuran derivative / Oxime.
Executive Safety Summary
Immediate Action Required: Treat this compound as a high-hazard intermediate . While specific toxicological data for this oxime derivative is often limited, its parent compound (2-acetylbenzofuran) is a suspected carcinogen and liver toxicant [1, 2]. Furthermore, the oxime functional group introduces thermal instability risks , making temperature control critical during handling to prevent runaway decomposition (Beckmann rearrangement) [3].
Core Safety Directive:
-
Containment: Handle exclusively within a certified chemical fume hood.
-
Thermal Control: Never heat above 60°C without explicit calorimetric testing (DSC/ARC).
-
Skin Barrier: Double-gloving (Nitrile) is mandatory due to potential transdermal toxicity.
Chemical Profile & Hazard Analysis
| Property | Data / Status | Critical Safety Implication |
| Physical State | Solid (Off-white to yellow crystals) | Dust generation is the primary inhalation risk. |
| Melting Point | ~110–115°C (Estimated based on congeners) | Do not melt. Oximes can decompose violently near their melting points. |
| Solubility | Soluble in DMSO, Methanol, DCM | Use compatible solvents for cleaning; avoid water for initial spill cleanup. |
| Stability | Heat & Light Sensitive | Store in amber vials under inert gas (Argon/Nitrogen). |
| Toxicity Class | Suspected Carcinogen (Cat 2) | Follow "Select Carcinogen" protocols (OSHA). |
| Reactivity | Acid-sensitive | Contact with strong acids can catalyze exothermic rearrangement. |
Mechanism of Hazard (The "Why"):
Benzofurans are planar aromatic systems that can intercalate DNA, leading to potential genotoxicity [1]. The oxime moiety (
Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a self-validating safety barrier. If any layer is compromised, the protocol must pause.
| Body Area | PPE Requirement | Technical Justification |
| Respiratory | N95 (minimum) or P100 Respirator | If outside fume hood: Solid particulates are potent sensitizers. In Hood: Sash at 18" height replaces respirator requirement. |
| Ocular | Chemical Splash Goggles (ANSI Z87.1) | Safety glasses are insufficient. Oximes are severe eye irritants; dust ingress must be sealed out. |
| Dermal (Hands) | Double Nitrile Gloves (min 5 mil outer) | Breakthrough Time: >480 min. Protocol: Wear inner bright blue nitrile and outer dark nitrile. If blue shows, change immediately. |
| Dermal (Body) | Tyvek® Lab Coat (Disposable) | Cotton coats absorb chemicals. Tyvek repels dust and is disposable, preventing cross-contamination. |
| Footwear | Closed-toe, non-perforated leather/synthetic | Prevents absorption from floor spills. |
Operational Handling Protocols
A. Weighing & Transfer (The "Static" Risk)
-
Risk: Static electricity can disperse fine oxime dust, leading to inhalation or surface contamination.
-
Protocol:
-
Place the analytical balance inside the fume hood or a powder containment enclosure.
-
Use an antistatic gun or ionizer bar on the spatula and weighing boat before transfer.
-
Do not use metal spatulas if the substance is potentially acidic or if metal ions could catalyze decomposition. Use porcelain or PTFE-coated tools.
-
Clean the balance area immediately with a solvent-dampened wipe (Methanol) to prevent dust accumulation.
-
B. Reaction Setup (The "Thermal" Risk)
-
Risk: Runaway exothermic reaction.
-
Protocol:
-
Solvent Selection: Dissolve the solid in the solvent before adding any reagents (e.g., coupling agents, acids).
-
Temperature Monitoring: Use an internal temperature probe (thermocouple), not just the hotplate setting.
-
Headspace: Ensure the reaction vessel is vented (e.g., via an inert gas line bubbler) to prevent pressure buildup from off-gassing.
-
C. Workflow Visualization
Caption: Operational workflow emphasizing the critical transition from weighing to reaction, with an integrated emergency interrupt loop.
Emergency Response
| Scenario | Immediate Action | Technical Rationale |
| Skin Exposure | Wash for 15 min with soap/water.[1][2][3][4] | Benzofurans are lipophilic; soap is required to emulsify and remove them. Water alone is ineffective. |
| Eye Exposure | Flush for 15 min ; hold eyelids open. | Corrosive damage can occur rapidly. Immediate dilution is the only mitigation. |
| Spill (Solid) | Do NOT sweep. Cover with wet paper towels (solvent-dampened), then scoop. | Sweeping creates aerosols. Wetting the powder suppresses dust. |
| Fire | Use CO2 or Dry Chemical .[1][2][5][6][7][8] | Water may spread the organic material. Oximes can supply their own oxygen during decomposition; smothering is key. |
Waste Disposal & Deactivation
Regulatory Compliance: Never dispose of benzofuran derivatives down the drain. They are harmful to aquatic life and persistent [1, 5].[3][6][8]
Step-by-Step Disposal Protocol:
-
Deactivation (Optional but Recommended): If you have pure oxime waste, treat it with dilute acid (e.g., HCl) to hydrolyze it back to the ketone if the ketone is easier to dispose of in your specific waste stream. However, for most labs, direct incineration is safer.
-
Dissolution: Dissolve solid waste in a combustible solvent (e.g., Acetone or Ethanol).
-
Labeling: Label the waste container clearly: "Flammable Organic Waste - Contains Benzofuran Derivatives / Suspected Carcinogen."
-
Final Disposal: Transfer to a licensed hazardous waste contractor for high-temperature incineration equipped with a scrubber (to handle nitrogen oxides from the oxime).
References
-
TCI Chemicals. (2025).[3][8] Safety Data Sheet: 2,3-Benzofuran. Retrieved from
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: Benzofuran Derivatives. Retrieved from
-
American Chemical Society (ACS). (2025). Hazardous Waste and Disposal Guidelines. Retrieved from
-
CymitQuimica. (2022). Safety Data Sheet: 2-(Benzofuran-3-yl)ethanamine (Related Structure). Retrieved from
-
AkzoNobel. (2025).[3][8] Safety Data Sheet: Benzofuran-based Resins. Retrieved from
Sources
- 1. fishersci.com [fishersci.com]
- 2. capotchem.com [capotchem.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
